molecular formula C15H15N B2583162 7-Phenyl-1,2,3,4-tetrahydroquinoline CAS No. 60640-17-7

7-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2583162
CAS No.: 60640-17-7
M. Wt: 209.292
InChI Key: LQVOTBWGEXECMR-UHFFFAOYSA-N
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Description

7-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 7th position, making it a significant scaffold in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the hydrogenation of quinolines using homogeneous and heterogeneous catalysts. This method requires harsh reaction conditions due to the high energy barrier in the hydrogenation process . Another method includes the oxidative cyclization of amino alcohols, C-H activation, and intramolecular nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the phenyl group at the 7th position, which enhances its biological activity and makes it a valuable scaffold for drug development. Its diverse reactivity and wide range of applications further distinguish it from other similar compounds.

Properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVOTBWGEXECMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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